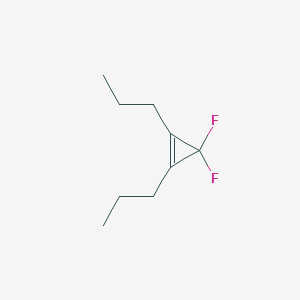
3,3-Difluoro-1,2-dipropylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1,2-dipropylcyclopropene is a chemical compound with the molecular formula C9H14F2 and a molecular weight of 160.2 g/mol. This compound is characterized by the presence of a cyclopropene ring substituted with two fluorine atoms and two propyl groups. It is primarily used in research settings and is not intended for therapeutic or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,2-dipropylcyclopropene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 3,3-difluoro-1-iodocyclopropenes as intermediates . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle the specific requirements of cyclopropene synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1,2-dipropylcyclopropene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can result in the formation of various substituted cyclopropenes .
Aplicaciones Científicas De Investigación
3,3-Difluoro-1,2-dipropylcyclopropene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It is utilized in biochemical studies to understand the interactions of fluorinated compounds with biological systems.
Medicine: Research involving this compound can provide insights into the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1,2-dipropylcyclopropene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound can influence its reactivity and interactions with other molecules. The cyclopropene ring structure also plays a crucial role in its chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropene, 3,3-difluoro-1-cyclopropen-1-yl: This compound shares a similar cyclopropene ring structure with fluorine substitutions.
Cyclopropene, 3,3-difluoro-1-iodocyclopropenes: These compounds are used as intermediates in the synthesis of 3,3-Difluoro-1,2-dipropylcyclopropene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two propyl groups and two fluorine atoms on the cyclopropene ring differentiates it from other similar compounds and influences its behavior in various chemical reactions.
Propiedades
Número CAS |
138101-04-9 |
|---|---|
Fórmula molecular |
C9H14F2 |
Peso molecular |
160.2 g/mol |
Nombre IUPAC |
3,3-difluoro-1,2-dipropylcyclopropene |
InChI |
InChI=1S/C9H14F2/c1-3-5-7-8(6-4-2)9(7,10)11/h3-6H2,1-2H3 |
Clave InChI |
MCINGOOANHKJJC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C1(F)F)CCC |
SMILES canónico |
CCCC1=C(C1(F)F)CCC |
Sinónimos |
Cyclopropene, 3,3-difluoro-1,2-dipropyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















